
Hydroxylamine, O-(2-thienylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(thiophen-2-ylmethyl)hydroxylamine is a compound that features a thiophene ring substituted with a hydroxylamine group. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and stability. The hydroxylamine group is a functional group containing an oxygen and nitrogen atom, which can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(thiophen-2-ylmethyl)hydroxylamine typically involves the reaction of thiophen-2-ylmethanol with hydroxylamine. This reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate to deprotonate the hydroxylamine, making it more nucleophilic. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of O-(thiophen-2-ylmethyl)hydroxylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
O-(thiophen-2-ylmethyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
O-(thiophen-2-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of O-(thiophen-2-ylmethyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophen-2-ylmethanol: A precursor in the synthesis of O-(thiophen-2-ylmethyl)hydroxylamine.
Thiophen-2-ylmethylamine: A related compound with an amine group instead of a hydroxylamine group.
Thiophen-2-ylmethanethiol: A thiol derivative of thiophen-2-ylmethanol.
Uniqueness
O-(thiophen-2-ylmethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to other thiophene derivatives. This makes it valuable in various chemical transformations and applications in scientific research.
Propriétés
Numéro CAS |
39854-54-1 |
|---|---|
Formule moléculaire |
C5H7NOS |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
O-(thiophen-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NOS/c6-7-4-5-2-1-3-8-5/h1-3H,4,6H2 |
Clé InChI |
IBRFQKKMRBKIFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B15323466.png)
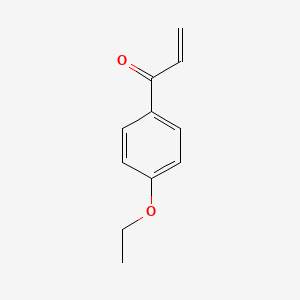
![3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15323474.png)
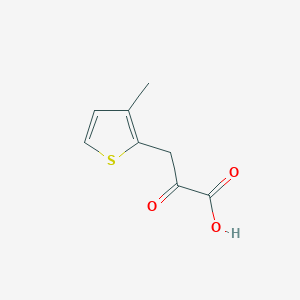

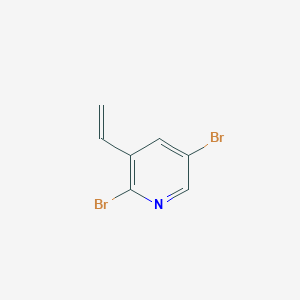
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)
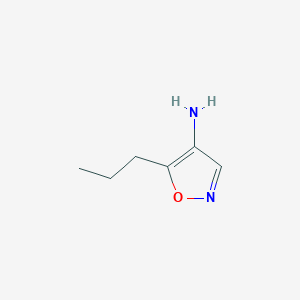
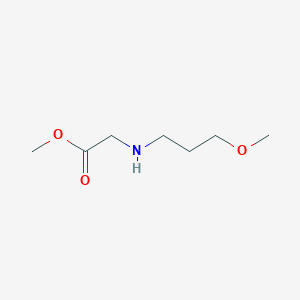
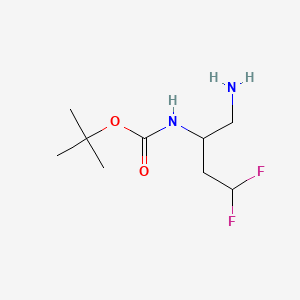
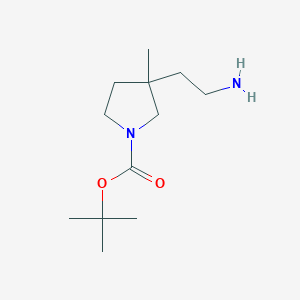
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)

![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
